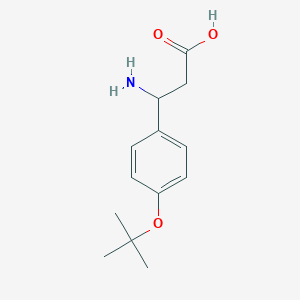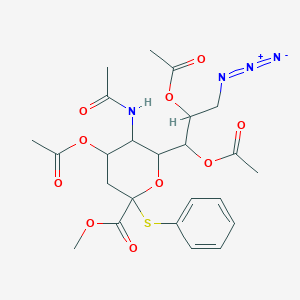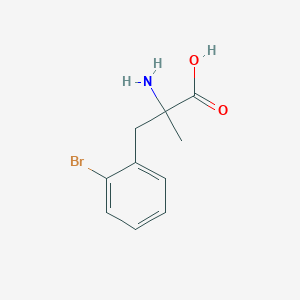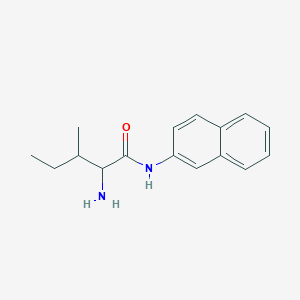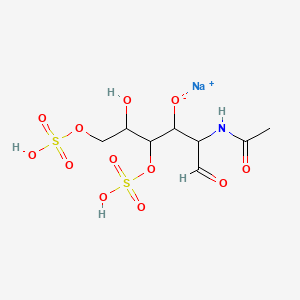
Sodium;2-acetamido-5-hydroxy-1-oxo-4,6-disulfooxyhexan-3-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;2-acetamido-5-hydroxy-1-oxo-4,6-disulfooxyhexan-3-olate is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes acetamido, hydroxy, oxo, and disulfooxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;2-acetamido-5-hydroxy-1-oxo-4,6-disulfooxyhexan-3-olate typically involves multiple steps, starting from readily available precursors. The process may include the following steps:
Acetylation: Introduction of the acetamido group through acetylation of an appropriate amine precursor.
Hydroxylation: Addition of hydroxyl groups using oxidizing agents.
Sulfonation: Introduction of sulfooxy groups through sulfonation reactions.
Final Assembly: Combining the functionalized intermediates under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. Key considerations include temperature control, reaction time, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Sodium;2-acetamido-5-hydroxy-1-oxo-4,6-disulfooxyhexan-3-olate can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.
Reduction: Reduction of oxo groups to hydroxyl groups using reducing agents.
Substitution: Replacement of functional groups with other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Sodium;2-acetamido-5-hydroxy-1-oxo-4,6-disulfooxyhexan-3-olate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Sodium;2-acetamido-5-hydroxy-1-oxo-4,6-disulfooxyhexan-3-olate exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound’s functional groups enable it to participate in various biochemical pathways, influencing cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Sodium (2R)-2-(1,2-dihydroxyethyl)-4-hydroxy-5-oxo-2,5-dihydrofuran-3-olate: Shares similar functional groups but differs in overall structure.
Cyanoacetamides: Contains acetamido groups but lacks the sulfooxy and hydroxy functionalities.
Uniqueness
Sodium;2-acetamido-5-hydroxy-1-oxo-4,6-disulfooxyhexan-3-olate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with various molecular targets sets it apart from similar compounds.
Properties
Molecular Formula |
C8H14NNaO12S2 |
|---|---|
Molecular Weight |
403.3 g/mol |
IUPAC Name |
sodium;2-acetamido-5-hydroxy-1-oxo-4,6-disulfooxyhexan-3-olate |
InChI |
InChI=1S/C8H14NO12S2.Na/c1-4(11)9-5(2-10)7(13)8(21-23(17,18)19)6(12)3-20-22(14,15)16;/h2,5-8,12H,3H2,1H3,(H,9,11)(H,14,15,16)(H,17,18,19);/q-1;+1 |
InChI Key |
OKSOCNILHSEGHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C=O)C(C(C(COS(=O)(=O)O)O)OS(=O)(=O)O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



